molecular formula C10H5ClFNO6S B061068 7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid CAS No. 172972-89-3

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid

Cat. No. B061068
M. Wt: 321.67 g/mol
InChI Key: QCVJXWGXUMMKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid, also known as Ciprofloxacin, is a synthetic antimicrobial agent that belongs to the fluoroquinolone class of antibiotics. It is widely used to treat bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. The chemical structure of ciprofloxacin consists of a quinolone ring system that is substituted with various functional groups, including a fluorine atom, a sulfonyl group, and a carboxylic acid group.

Mechanism Of Action

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn works by inhibiting bacterial DNA synthesis through its action on DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication. By inhibiting these enzymes, ciprofloxacin prevents the bacteria from replicating and ultimately leads to their death.

Biochemical And Physiological Effects

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been shown to have several biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the induction of DNA damage, and the alteration of bacterial cell membrane permeability. It has also been shown to have immunomodulatory effects, such as the suppression of cytokine production.

Advantages And Limitations For Lab Experiments

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is widely used in laboratory experiments as a tool to study bacterial physiology and as a positive control in antimicrobial susceptibility testing. Its advantages include its broad-spectrum activity against a wide range of bacteria and its well-established mechanism of action. However, its limitations include the development of bacterial resistance and its potential toxicity to mammalian cells.

Future Directions

Future research on ciprofloxacin could include the development of new analogs with improved antimicrobial activity or reduced toxicity, the study of its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease, and the investigation of its immunomodulatory effects. Additionally, research could focus on the development of new methods for the synthesis of ciprofloxacin and its analogs.

Synthesis Methods

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is synthesized from 6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (pipemidic acid) by adding a chloro substituent at the 7 position and a sulfonic acid group at the 8 position. The synthesis involves several steps, including chlorination, sulfonylation, and cyclization.

Scientific Research Applications

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.

properties

CAS RN

172972-89-3

Product Name

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid

Molecular Formula

C10H5ClFNO6S

Molecular Weight

321.67 g/mol

IUPAC Name

7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO6S/c11-6-5(12)1-3-7(9(6)20(17,18)19)13-2-4(8(3)14)10(15)16/h1-2H,(H,13,14)(H,15,16)(H,17,18,19)

InChI Key

QCVJXWGXUMMKSN-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O

Canonical SMILES

C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O

synonyms

3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo-

Origin of Product

United States

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